2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
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Overview
Description
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-HYDROXYPHENETHYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. The compound features a benzodioxole moiety, an imidazolidinyl group, and a hydroxyphenethyl side chain, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-HYDROXYPHENETHYL)ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the imidazolidinyl core, and the attachment of the hydroxyphenethyl group. Common synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Imidazolidinyl Core: This step often involves the reaction of glycine derivatives with carbonyl compounds under acidic or basic conditions.
Attachment of Hydroxyphenethyl Group: This can be done through nucleophilic substitution reactions, where the hydroxyphenethyl group is introduced to the imidazolidinyl core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-HYDROXYPHENETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodioxole and hydroxyphenethyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-HYDROXYPHENETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-HYDROXYPHENETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 1-(1,3-Benzodioxol-5-yl)-3-(4-hydroxyphenethyl)urea
- N-(4-Hydroxyphenethyl)-2-(1,3-benzodioxol-5-yl)acetamide
Uniqueness
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-HYDROXYPHENETHYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21N3O6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H21N3O6/c25-15-4-1-13(2-5-15)7-8-22-19(26)10-16-20(27)24(21(28)23-16)11-14-3-6-17-18(9-14)30-12-29-17/h1-6,9,16,25H,7-8,10-12H2,(H,22,26)(H,23,28) |
InChI Key |
HPKIOVVASRZXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CC(=O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
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